5-amino-N-tert-butyl-2-methylbenzene-1-sulfonamide
Overview
Description
5-amino-N-tert-butyl-2-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C11H18N2O2S. It is a sulfonamide derivative, characterized by the presence of an amino group, a tert-butyl group, and a methyl group attached to a benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-tert-butyl-2-methylbenzene-1-sulfonamide typically involves the reaction of 5-amino-2-methylbenzenesulfonyl chloride with tert-butylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-amino-N-tert-butyl-2-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-amino-N-tert-butyl-2-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-amino-N-tert-butyl-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The tert-butyl and methyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
5-amino-2-methylbenzenesulfonamide: Lacks the tert-butyl group, resulting in different chemical properties.
N-tert-butyl-2-methylbenzenesulfonamide: Lacks the amino group, affecting its reactivity and applications.
Uniqueness
5-amino-N-tert-butyl-2-methylbenzene-1-sulfonamide is unique due to the presence of both the amino and tert-butyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Biological Activity
5-amino-N-tert-butyl-2-methylbenzene-1-sulfonamide, commonly referred to as a sulfonamide compound, exhibits notable biological activity primarily due to its sulfonamide functional group. This article provides a detailed analysis of its biological properties, mechanisms of action, and applications in various fields.
Overview of Sulfonamides
Sulfonamides are a class of compounds characterized by the presence of a sulfonamide group (-SO2NH2). They are widely known for their antibacterial properties, which have been exploited in the development of various therapeutic agents. The biological activity of this compound is largely attributed to this moiety, influencing its interaction with biological targets.
The mechanism by which this compound exerts its effects involves:
- Inhibition of Bacterial Folate Synthesis : Like other sulfonamides, this compound may inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folate in bacteria. This inhibition leads to a decrease in bacterial growth and proliferation.
- Interaction with Enzymes : The compound can also interact with various enzymes involved in metabolic pathways, potentially modulating their activity and influencing biochemical processes within cells.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of bacterial strains. Its effectiveness is comparable to traditional sulfa drugs, making it a candidate for further development in antimicrobial therapies.
- Anticancer Potential : Preliminary studies suggest that this sulfonamide may have anticancer properties, possibly through mechanisms involving apoptosis induction in cancer cells or inhibition of tumor growth factors.
Case Studies and Research Findings
A review of literature reveals various studies focusing on the biological activity of sulfonamides, including this compound:
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Antimicrobial Efficacy : A study evaluated the antimicrobial activity against both Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to control groups. The minimum inhibitory concentration (MIC) was determined for several bacterial strains .
Bacterial Strain MIC (µg/mL) Escherichia coli 32 Staphylococcus aureus 16 Pseudomonas aeruginosa 64 - Cytotoxicity Assays : In vitro cytotoxicity assays using cancer cell lines indicated that the compound could reduce cell viability significantly at higher concentrations, suggesting potential for development as an anticancer agent .
- Mechanistic Studies : Further investigations into the mechanism revealed that the compound could induce oxidative stress in cancer cells, leading to programmed cell death .
Properties
IUPAC Name |
5-amino-N-tert-butyl-2-methylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-8-5-6-9(12)7-10(8)16(14,15)13-11(2,3)4/h5-7,13H,12H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQZSCGMACZHLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)S(=O)(=O)NC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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